molecular formula C17H17FN2O3S B2962532 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-26-2

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Número de catálogo: B2962532
Número CAS: 442650-26-2
Peso molecular: 348.39
Clave InChI: XVPHWANLKLALDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a 4,5-dihydropyrazole core substituted with fluorophenyl, methoxyphenyl, and methylsulfonyl groups. The methylsulfonyl moiety at position 1 distinguishes it from many analogs, as this group enhances electron-withdrawing properties and may influence bioactivity or crystallographic behavior . Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Propiedades

IUPAC Name

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-23-15-9-5-12(6-10-15)16-11-17(20(19-16)24(2,21)22)13-3-7-14(18)8-4-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHWANLKLALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of methylsulfonyl-substituted chalcones with phenylhydrazine derivatives. The general synthetic pathway includes:

  • Preparation of Chalcones : Methylsulfonylacetophenone is reacted with appropriate aromatic aldehydes in a base-catalyzed reaction.
  • Formation of Pyrazoles : The chalcones are then treated with phenylhydrazine in hot acetic acid to yield the desired pyrazole derivatives.

Antidepressant Activity

Research has indicated that pyrazole derivatives exhibit significant antidepressant-like activity. For instance, a study evaluated various synthesized pyrazoles, including 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, using established animal models (e.g., forced swim test) to assess their efficacy. The findings demonstrated that these compounds could potentially modulate neurotransmitter levels, contributing to their antidepressant effects .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have shown that pyrazole derivatives possess antioxidant and anti-inflammatory activities. The compound's structure allows it to interact with various biological targets, potentially reducing oxidative stress and inflammation in cellular models .

Table of Biological Activities

Activity Effectiveness Reference
AntidepressantSignificant
AntioxidantModerate
Anti-inflammatoryModerate
Cytotoxicity against cancer cellsPromising

Case Studies

  • Antidepressant Efficacy : In a controlled study involving animal models, the compound demonstrated a reduction in depressive-like behaviors comparable to standard antidepressants. The mechanisms involved may include serotonin reuptake inhibition and modulation of adrenergic receptors .
  • Cytotoxic Activity : Another study investigated the cytotoxic effects of various pyrazole derivatives on cancer cell lines (e.g., Jurkat cells). The results indicated that certain modifications in the pyrazole structure significantly enhanced cytotoxicity, suggesting the potential for developing new anticancer agents .
  • Anti-inflammatory Mechanism : In vitro assays revealed that the compound could inhibit pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases .

Comparación Con Compuestos Similares

Core Structure and Substituent Variations

The compound’s core structure aligns with other 4,5-dihydropyrazole derivatives, but its substituents confer distinct properties. Key analogs include:

Compound Name Substituents (Positions 1, 3, 5) Key Structural Features
Target Compound 1: Methylsulfonyl; 3: 4-Methoxyphenyl; 5: 4-Fluorophenyl Electron-withdrawing (SO₂CH₃), methoxy (OCH₃), fluorine (F)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole 1: Thiazole; 3: Triazole; 5: 4-Fluorophenyl Thiazole-triazole hybrid, Cl substituent
5-(4-Chlorophenyl)furan-2-yl-3-(4-methoxyphenyl)-4,5-dihydropyrazole 1: Unsubstituted; 3: 4-Methoxyphenyl; 5: Furan Furan ring, Cl substituent
3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazole (3f) 1: p-Tolyl; 3: 4-Methoxyphenyl; 5: Trimethoxyphenyl Multiple methoxy groups, anticancer activity
SC-560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) 1: 4-Methoxyphenyl; 3: CF₃; 5: 4-Chlorophenyl Trifluoromethyl (CF₃), COX-1 inhibitor

Crystallographic and Conformational Differences

  • Crystal Packing: Halogen substituents (Cl, Br) in analogs like compounds 4 and 5 (–3) induce minor adjustments in crystal packing despite isostructurality, while bulkier groups (e.g., methylsulfonyl) may disrupt π-π stacking .
  • Dihedral Angles: Pyrazole derivatives with carbaldehyde or ethanone substituents () exhibit planar conformations (dihedral angles <10°).

Electronic and Steric Effects

  • Methylsulfonyl vs.
  • Methoxy vs. Fluorine : The 4-methoxyphenyl group (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing), creating a push-pull electronic effect that may stabilize charge-transfer interactions .

Q & A

Q. What are the optimized synthetic protocols for this pyrazole derivative?

The compound is synthesized via cyclocondensation of chalcone precursors with hydrazine derivatives. Key methodologies include:

  • Refluxing (E)-3-(substituted phenyl)propenones with hydrazine hydrate (1.5–2.0 equivalents) in glacial acetic acid for 6–8 hours, achieving yields of 65–78% after recrystallization (ethanol/water) .
  • Alternative routes using DMSO as solvent under reflux, monitored by TLC (hexane/ethyl acetate 3:1 mobile phase), followed by vacuum filtration and silica gel chromatography . Critical parameters: stoichiometric control of hydrazine, reaction temperature (80–110°C), and solvent polarity for crystallization .

Q. How is structural confirmation performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method:

  • Crystals grown via slow evaporation (ethanol/chloroform) yield monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604° .
  • Validation includes R-factor analysis (R1 < 0.06 for I > 2σ(I)) and hydrogen-bonding network assessment (e.g., N–H···S interactions at 2.85–3.10 Å) . Complementary techniques: FT-IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (pyrazole CH2 protons at δ 3.2–3.5 ppm) .

Advanced Research Questions

Q. How can conflicting crystallographic data between analogs be resolved?

Discrepancies in unit cell parameters (e.g., β-angle variations >2°) require:

  • Verification of data collection conditions (temperature, radiation source) to rule out thermal expansion artifacts .
  • Hirshfeld surface analysis to assess packing efficiency differences caused by substituents (e.g., fluorophenyl vs. methoxyphenyl) .
  • Solid-state ¹³C NMR to confirm substituent orientations (e.g., methoxy group dihedral angles of 5–15°) . Pseudopolymorphism due to solvent inclusion (e.g., DMSO vs. acetic acid) accounts for 38% of structural variations .

Q. What computational approaches predict the biological activity of analogs?

Hybrid QSAR/docking strategies are effective:

  • 3D-QSAR models (CoMFA, q² > 0.6) using 25 pyrazole-based inhibitors identify steric (63% contribution) and electrostatic (37%) fields critical for COX-2 binding .
  • Molecular dynamics simulations (100 ns, RMSD < 2.0 Å) reveal stable binding of the methylsulfonyl group to COX-2’s hydrophobic pocket .
  • Free energy perturbation (FEP) calculations predict ∆∆Gbind within ±1.5 kcal/mol accuracy for fluorophenyl-modified analogs .

Q. How do substituents influence electronic properties and reactivity?

Combined spectroscopic and computational methods:

  • UV-Vis (λmax 270–290 nm in DMSO) correlates with electron-withdrawing effects (Hammett σ+: F = +0.06, OCH3 = -0.27) .
  • DFT (B3LYP/6-311+G(d,p)) quantifies frontier orbital energies (∆EH-L = 4.1–4.9 eV), showing methoxyphenyl groups raise HOMO energy by 0.3 eV vs. chloro analogs .
  • XPS confirms methylsulfonyl’s electron-withdrawing effect (S 2p binding energy at 169.2 eV) .

Methodological Notes

  • Synthesis Optimization : Prioritize glacial acetic acid for higher yields but use DMSO for faster reaction kinetics .
  • Crystallography : Employ synchrotron radiation for sub-Å resolution when studying subtle conformational changes .
  • Computational Validation : Cross-check docking results with experimental IC50 values (e.g., pyrazole-carboxamides show IC50 = 0.8–2.3 µM against carbonic anhydrase IX) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.